molecular formula C14H9F2NO5 B8128373 2,6-Difluorobenzyl 4-nitrophenyl carbonate

2,6-Difluorobenzyl 4-nitrophenyl carbonate

Cat. No.: B8128373
M. Wt: 309.22 g/mol
InChI Key: FVFHKMKGAURGPE-UHFFFAOYSA-N
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Description

2,6-Difluorobenzyl 4-nitrophenyl carbonate is an organic compound with the molecular formula C14H9F2NO4 It is characterized by the presence of two fluorine atoms on the benzyl ring and a nitrophenyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluorobenzyl 4-nitrophenyl carbonate typically involves the reaction of 2,6-difluorobenzyl alcohol with 4-nitrophenyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,6-Difluorobenzyl alcohol+4-Nitrophenyl chloroformate2,6-Difluorobenzyl 4-nitrophenyl carbonate+HCl\text{2,6-Difluorobenzyl alcohol} + \text{4-Nitrophenyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2,6-Difluorobenzyl alcohol+4-Nitrophenyl chloroformate→2,6-Difluorobenzyl 4-nitrophenyl carbonate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzyl 4-nitrophenyl carbonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The carbonate group can be attacked by nucleophiles, leading to the formation of different substituted products.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Hydrolysis: The compound can be hydrolyzed to yield 2,6-difluorobenzyl alcohol and 4-nitrophenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with water or aqueous solutions acting as the solvent.

Major Products Formed

    Nucleophilic Substitution: Substituted carbonates.

    Reduction: 2,6-Difluorobenzyl 4-aminophenyl carbonate.

    Hydrolysis: 2,6-Difluorobenzyl alcohol and 4-nitrophenol.

Scientific Research Applications

2,6-Difluorobenzyl 4-nitrophenyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for labeling or immobilization.

    Medicine: Potential use in drug development as a prodrug or in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-Difluorobenzyl 4-nitrophenyl carbonate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the nucleophile attacks the electrophilic carbon of the carbonate group, leading to the displacement of the nitrophenyl group. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzyl 4-nitrophenyl ether
  • 2,6-Difluorobenzyl 4-nitrophenyl ester
  • 2,6-Difluorobenzyl 4-nitrophenyl amide

Uniqueness

2,6-Difluorobenzyl 4-nitrophenyl carbonate is unique due to the presence of both fluorine atoms and the nitrophenyl carbonate group, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

(2,6-difluorophenyl)methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2NO5/c15-12-2-1-3-13(16)11(12)8-21-14(18)22-10-6-4-9(5-7-10)17(19)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFHKMKGAURGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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